molecular formula C11H9ClN2O B1349636 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 60811-39-4

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B1349636
CAS No.: 60811-39-4
M. Wt: 220.65 g/mol
InChI Key: HGYQPVBFNWJTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a synthetic tricyclic alkaloid derivative based on the privileged 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one scaffold, which is more commonly known as deoxyvasicinone . This core structure is a natural product isolated from plants like Peganum harmala and is recognized for its diverse biological potential . The introduction of a chloro substituent at the 7-position makes this compound a valuable intermediate in medicinal chemistry research, particularly for the synthesis of more complex molecules via cross-coupling reactions . While the specific biological profile of this chloro-substituted analog is a subject of ongoing investigation, the parent scaffold and closely related derivatives have demonstrated significant research interest as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Recent studies highlight that 7-aryl-substituted derivatives of this tricyclic quinazolinone show potent inhibitory activity in the micromolar range, positioning them as promising candidates for research targeting neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that halogen substituents on the pendant phenyl ring can substantially enhance this inhibitory potency . Beyond this, the broader class of tricyclic quinazolinone alkaloids is under investigation for a range of other biological activities, including antibacterial, anti-inflammatory, and anticancer effects . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYQPVBFNWJTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368519
Record name 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60811-39-4
Record name 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxy-3-(2-phthalimidoethyl)-2-quinolone with methylating agents, followed by the removal of the phthaloyl group and subsequent cyclization . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.

Scientific Research Applications

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of quinazolinones are highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Structural Analogs and Physicochemical Data
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Data Reference
7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Cl at C7 C₁₁H₉ClN₂O 220.66 Planar structure; dominant H⋯H, halogen⋯H interactions in crystal packing
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Br at C7 C₁₁H₉BrN₂O 265.11 Coplanar benzene-pyrimidine rings; Br⋯Br interactions observed
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one OH at C7 C₁₁H₁₀N₂O₂ 202.21 Monoisotopic mass: 202.074; ChemSpider ID: 17474500
(E)-7-Fluoro-3-(3,4-difluorobenzylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one F at C7, 3,4-diF benzylidene C₁₈H₁₀F₃N₂O 340.28 HPLC purity: 97.2%; HRESIMS m/z 341.0801 [M+H]⁺
Vasicinilone (3,7-Dihydroxy derivative) OH at C3 and C7 C₁₁H₁₀N₂O₃ 218.21 Antianaphylactic and bronchodilator activity; CAS 84847-50-7

Key Observations :

  • The 7-fluoro derivative with a difluorobenzylidene group shows superior HPLC purity (97.2%) compared to other fluorinated analogs (e.g., 67.5% for compound 11 in ), suggesting substituent steric effects influence synthetic yield .
  • Hydroxylated Derivatives: The 7-hydroxy analog has a lower molecular weight (202.21 vs. 220.66 for chloro) and distinct polarity, impacting solubility.

Key Insights :

  • The 7-chloro derivative’s cytotoxicity is comparable to 7-fluoro analogs but less potent than the 7-bromo compound, which directly targets tubulin .
  • Methoxy and benzylidene substituents (e.g., compound 5 in ) enhance cytotoxic potency, with IC₅₀ values correlating with electron-withdrawing groups .

Biological Activity

7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS: 60811-39-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClN2O
  • Molecular Weight : 220.66 g/mol
  • IUPAC Name : this compound
  • Structural Representation :
    SMILES O=C1N(CCC2)C2=NC(C=C3)=C1C=C3Cl\text{SMILES }O=C1N(CCC2)C2=NC(C=C3)=C1C=C3Cl

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)1.48
MCF-7 (Breast)18.36
H460 (Lung)16.50
HepG2 (Liver)19.90

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, particularly through interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Docking studies indicated that it forms hydrogen bonds with critical amino acids in the receptor's active site, suggesting a targeted therapeutic action against angiogenesis in tumors .

Antibacterial Activity

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong activity
Escherichia coli0.025Moderate activity

These results indicate that the compound could be a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest antifungal activity against common fungal pathogens. Further investigation into its efficacy and mechanism is warranted to establish its potential as an antifungal treatment.

Case Studies and Research Findings

A notable study involved the synthesis of various derivatives of quinazolinones, including this compound, which were evaluated for their anticancer activities through a series of structure-activity relationship (SAR) analyses. This research indicated that modifications at specific positions on the quinazolinone framework could enhance biological activity .

Q & A

Q. What are the established synthetic routes for 7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions or functional group modifications. For example:

  • Condensation with aldehydes : Reacting 2,3-dihydropyrrolo[2,1-b]quinazolin-9-one derivatives with substituted benzaldehydes in the presence of sodium methoxide (Na/MeOH) at elevated temperatures (~278°C) for extended periods (3 weeks) yields crystalline products suitable for X-ray analysis .
  • Thione derivatives : Reacting the parent compound with phosphorus pentasulfide (P4_4S10_{10}) in refluxing m-xylene (2 h) generates thione analogs with 72% yield after recrystallization .

Q. Key Variables :

  • Reaction time : Longer durations (e.g., 3 weeks) may favor crystallization but reduce throughput.
  • Solvent choice : Polar solvents (methanol) vs. non-polar (m-xylene) influence reaction kinetics and purity.
  • Catalysts : Sodium methoxide facilitates base-mediated condensations, while P4_4S10_{10} enables sulfur incorporation.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • 1H NMR : Peaks for aromatic protons (δ 7.4–8.6 ppm), methylene groups (δ 3.2–4.5 ppm), and heterocyclic protons confirm structural integrity .

  • X-ray crystallography : Monoclinic (P21/c) or trigonal (R3c) space groups are common. For example:

    ParameterValueSource
    Space groupP21/c
    a, b, c (Å)8.8030, 16.415, 11.463
    β (°)105.05
    π-π stacking3.721 Å centroid distance

Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in planar vs. non-planar conformations .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear chemical safety goggles, gloves, and lab coats to avoid skin/eye contact .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .
  • Spill management : Use vacuum systems to collect spills and dispose of via approved chemical waste protocols .

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions inform drug design?

Methodological Answer: X-ray studies reveal:

  • π-π stacking : Pyrimidine rings stack along the c-axis (centroid distance: 3.721 Å), enhancing stability .
  • C–H···N interactions : Weak hydrogen bonds (Table 1 in ) contribute to lattice cohesion.

Q. Design Implications :

  • Modify substituents (e.g., chloro groups) to alter packing efficiency and solubility.
  • Use crystallographic data to predict bioavailability via molecular docking studies.

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Catalyst screening : Test alternatives to sodium methoxide (e.g., KOtBu) for faster reaction kinetics.
  • Solvent optimization : Replace methanol with DMF or DMSO to improve solubility of intermediates .
  • Temperature control : Reduce reaction time by using microwave-assisted synthesis at controlled temperatures.

Q. Case Study :

  • The 16% yield in (3 weeks at 278°C) vs. 72% in (2 h reflux) highlights the trade-off between crystal quality and efficiency.

Q. What strategies are effective for synthesizing biologically active derivatives?

Methodological Answer:

  • Aldehyde condensations : Introduce substituents (e.g., 4-dimethylaminobenzylidene) to the quinazolinone core to enhance bioactivity .
  • Monohydrate formation : Hydrate derivatives (e.g., ) improve water solubility for in vitro assays.

Q. Validation :

  • Screen derivatives using kinase inhibition assays or cytotoxicity studies, referencing prior work on pyrroloquinazolinone analogs .

Q. How do structural deviations (e.g., thione substitution) impact electronic properties?

Methodological Answer:

  • Thione vs. ketone : Replacing the carbonyl with a thione group increases electron density, altering UV-Vis absorption (λmax shifts) and redox potentials.
  • Planarity analysis : RMS deviations from planarity (e.g., 0.014 Å in ) correlate with conjugation efficiency and fluorescence properties.

Q. Experimental Design :

  • Compare cyclic voltammetry data of thione and ketone derivatives to quantify electronic effects.

Q. Table 1: Comparative Synthetic Conditions

MethodCatalyst/SolventTimeYieldCitation
Aldehyde condensationNa/MeOH3 weeks16%
Thione synthesisP4_4S10_{10}/m-xylene2 h72%

Q. Table 2: Crystallographic Parameters

ParameterValue ()Value ()
Space groupP21/cR3c
a (Å)8.803022.541
Z46
π-π stacking (Å)Not reported3.721

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.